molecular formula C23H20Cl2N2O3 B5371293 N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

Cat. No.: B5371293
M. Wt: 443.3 g/mol
InChI Key: DESLLVJEULAAPU-QQXSKIMKSA-N
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Description

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phenylmethoxyphenoxy group, and an ethylideneamino linkage

Properties

IUPAC Name

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-16(18-7-12-21(24)22(25)13-18)26-27-23(28)15-30-20-10-8-19(9-11-20)29-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,27,28)/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESLLVJEULAAPU-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethylideneamino Intermediate: This step involves the reaction of 3,4-dichlorophenylacetaldehyde with an appropriate amine under controlled conditions to form the ethylideneamino intermediate.

    Coupling with Phenylmethoxyphenoxy Acetate: The intermediate is then reacted with phenylmethoxyphenoxy acetate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds such as 3,4-dichloroaniline share structural similarities with N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide.

    Phenoxyacetic Acid Derivatives: Compounds like 4-phenylmethoxyphenoxyacetic acid are structurally related and may exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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